4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline
Description
Chemical Classifications and Structural Significance
4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is an organic compound that can be categorized into several key chemical classes. Fundamentally, it is an aromatic amine , specifically a derivative of aniline (B41778). The presence of the five-membered ring containing three nitrogen atoms classifies it as a heterocyclic compound , belonging to the 1,2,3-triazole family.
The structural arrangement of its constituent parts is critical to its chemical identity and reactivity. The molecule is built upon a p-toluidine (B81030) (4-methylaniline) core. A 2H-1,2,3-triazole ring is attached to the C2 position of this core, placing it ortho to the amino group. This specific linkage, via a nitrogen atom of the triazole to the benzene (B151609) ring, is a defining feature. Notably, the triazole is a 2H- or N2-substituted isomer, which is often more challenging to synthesize selectively than the corresponding N1-substituted isomer. This isomeric distinction can significantly influence the molecule's spatial geometry and electronic properties, which in turn affect its interactions with biological targets or its performance in material applications. The combination of the electron-donating amino and methyl groups on the aniline ring, alongside the electron-withdrawing, aromatic triazole heterocycle, creates a unique electronic environment that governs its chemical behavior.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.21 g/mol |
| CAS Number | 1194974-96-3 |
Historical Development of Triazole and Aniline Chemistry Precursors
The development of the molecular architecture of this compound is rooted in two rich fields of chemical history.
Aniline Chemistry: The journey of aniline began in 1826 when Otto Unverdorben first isolated it from the destructive distillation of indigo. The compound was subsequently rediscovered and given various names until August Wilhelm von Hofmann established its definitive identity in 1843. A pivotal moment came in 1856 when William Henry Perkin, a student of Hofmann's, accidentally synthesized the first synthetic dye, mauveine, from aniline. This discovery launched the synthetic dye industry and transformed aniline from a laboratory curiosity into a large-scale industrial chemical. The development of the Béchamp reduction in 1854, which produced aniline from nitrobenzene, was crucial for enabling this industrial scale-up.
Triazole Chemistry: The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic ring system with three nitrogen atoms. For decades, the synthesis of 1,2,3-triazoles was often complex. A paradigm shift occurred with Rolf Huisgen's work on 1,3-dipolar cycloadditions in the 1960s. This was later refined into the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides highly efficient and regioselective access to 1,4-disubstituted 1,2,3-triazoles. The discovery of the biological activities of azoles, starting with their antifungal properties in 1944, spurred intense research into this class of compounds, leading to numerous pharmaceutical agents.
| Year | Development | Significance |
|---|---|---|
| 1826 | Otto Unverdorben first isolates aniline from indigo. | Initial discovery of the core aniline structure. |
| 1856 | William Henry Perkin synthesizes mauveine from aniline. | Birth of the synthetic dye industry, establishing aniline's industrial importance. |
| 1885 | Bladin coins the name "triazole". | Formal naming of the triazole heterocyclic system. |
| 1944 | First report on the antifungal activities of azole derivatives. | Initiated the exploration of triazoles as medicinal agents. |
| 1960s | Rolf Huisgen develops the 1,3-dipolar cycloaddition. | Provided a fundamental synthetic route to 1,2,3-triazoles. |
| 2002 | Sharpless and Fokin report on copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Revolutionized the synthesis of 1,2,3-triazoles, making them highly accessible for drug discovery and material science. |
Evolution of Research Interest in this compound and Related Scaffolds
Initial interest in simple aniline and triazole compounds has evolved into a sophisticated exploration of hybrid molecules that leverage the properties of both. The 1,2,3-triazole ring is valued in medicinal chemistry for its metabolic stability, ability to form hydrogen bonds, and its role as a rigid linker to orient other functional groups. mdpi.com It is often considered an effective bioisostere for an amide bond. mdpi.com
The specific scaffold of an aniline ring substituted with a triazole has attracted significant attention. Research has demonstrated that compounds containing the 1,2,3-triazole fragment exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov
While research on this compound itself is not extensively documented in isolation, its structural motif is of high importance as a synthetic intermediate. A closely related analogue, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been identified as a key fragment in the synthesis of Nivasorexant (ACT-539313). acs.orgmedchemexpress.com Nivasorexant is a potent and selective orexin-1 receptor antagonist (SO1RA) that has entered clinical trials for central nervous system disorders. acs.orgmedchemexpress.comnih.gov The discovery that this particular structural arrangement is crucial for high-potency receptor binding has driven interest in the synthesis and properties of its precursors, including the aniline derivative.
| Scaffold Type | Observed/Investigated Property | Significance |
|---|---|---|
| 1-Substituted 1,2,3-Triazole-Aniline Hybrids | Broad spectrum of biological activities (antifungal, antibacterial, anticancer). mdpi.com | Demonstrates the versatility of the combined pharmacophore in drug design. |
| 2-Anilino Triazolopyrimidines | Potent tubulin polymerization inhibitors with anticancer activity. nih.gov | Highlights the utility of the anilino-triazole motif in oncology research. |
| 4-methyl-2-(2H-1,2,3-triazol-2-yl) moiety | Key building block for the selective orexin-1 receptor antagonist Nivasorexant (ACT-539313). acs.orgmedchemexpress.com | Establishes the importance of this specific substitution pattern in targeting CNS receptors. |
Overview of Current Research Landscape and Gaps
The current research landscape for this compound is primarily defined by its role as a valuable building block in synthetic and medicinal chemistry. The successful advancement of Nivasorexant into clinical studies has solidified the importance of the 2-(2H-1,2,3-triazol-2-yl)aryl scaffold. acs.orgmedchemexpress.com Consequently, a significant area of current research focuses on the development of efficient, scalable, and regioselective synthetic methods to produce this and related compounds. For instance, studies on the large-scale synthesis of the corresponding benzoic acid derivative have explored optimized Ullmann–Goldberg coupling reactions, moving away from less desirable solvents and catalyst systems to more cost-effective and environmentally benign alternatives.
Identified Research Gaps:
Standalone Biological Profiling: While its utility as a precursor is established, a comprehensive investigation into the intrinsic biological activities of this compound across a wide range of assays is not widely published. Such studies could reveal novel applications for the compound itself.
Exploration in Materials Science: The unique electronic and structural features of this compound could make it a candidate for applications in materials science, for example, as a ligand for metal complexes, a monomer for specialty polymers, or a component in organic electronic materials. This area remains largely unexplored.
Synthetic Methodology for N2-Isomers: The selective synthesis of N2-substituted 1,2,3-triazoles remains a challenge compared to the more common N1-isomers produced via standard click chemistry. There is an ongoing need for new catalytic systems or synthetic strategies that provide high yields and selectivity for the N2-arylation of the triazole ring.
Diversification of Scaffolds: While its role in the context of orexin (B13118510) antagonists is clear, further research is needed to explore the incorporation of the this compound moiety into other classes of biologically active molecules to understand its broader potential as a privileged structural motif.
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methyl-2-(triazol-2-yl)aniline |
InChI |
InChI=1S/C9H10N4/c1-7-2-3-8(10)9(6-7)13-11-4-5-12-13/h2-6H,10H2,1H3 |
InChI Key |
LNRSXIIIBVSISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N2N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
Retrosynthetic Strategies for the 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline Framework
Retrosynthetic analysis of this compound suggests several logical disconnections. The most apparent strategy involves cleaving the C-N bond between the aniline (B41778) ring and the triazole heterocycle. This leads to two key synthons: a 4-methyl-2-aminophenyl synthon (or a suitable precursor like a 2-halo or 2-nitroaniline (B44862) derivative) and a 1,2,3-triazole synthon. This approach forms the basis for cross-coupling methodologies.
A second strategy involves the disconnection of the bonds within the 1,2,3-triazole ring itself. This points towards cycloaddition reactions, a cornerstone of triazole synthesis. In this scenario, the aniline framework would be pre-functionalized with a precursor group, such as an azide (B81097), which can then undergo cyclization with an alkyne or another suitable partner to form the heterocyclic ring.
A third approach considers the formation of the aniline ring's amino group late in the synthesis. This would involve constructing the 4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl moiety first, typically starting from a nitroaromatic compound, followed by a final reduction step to reveal the target aniline.
These primary retrosynthetic pathways guide the development of the specific synthetic routes detailed below.
Advanced and Sustainable Synthetic Technologies for this compound
The synthesis of N-aryl-1,2,3-triazoles, a core structural feature of this compound, has benefited significantly from modern synthetic technologies. These approaches offer improvements in reaction times, yields, and safety profiles.
Microwave-Assisted Organic Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com For the synthesis of triazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts. nih.govresearchgate.net This technique utilizes the efficient heating of polar solvents and reactants by microwave energy, leading to a rapid increase in temperature and reaction rates. scielo.org.za
In the context of synthesizing compounds structurally related to this compound, microwave-assisted methods have been successfully applied. For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has seen reaction times shrink from 27 hours under conventional heating to just 30 minutes with microwave irradiation, achieving impressive yields of up to 96%. nih.gov Similarly, other N-substituted triazoles have been synthesized in seconds to minutes with remarkable yields. nih.gov While a specific protocol for this compound is not detailed in the reviewed literature, the successful application of this technology to analogous structures suggests its high potential for this target molecule, likely through a copper-catalyzed N-arylation of 1,2,3-triazole with a suitable 2-halo-4-methylaniline derivative.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives Data based on synthesis of analogous triazole compounds.
| Compound Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine-azole-fluoroquinolone | Conventional | 27 hours | - | nih.gov |
| Piperazine-azole-fluoroquinolone | Microwave | 30 minutes | 96% | nih.gov |
| N-substituted propenamide | Conventional | Several hours | - | nih.gov |
| N-substituted propenamide | Microwave | 33-90 seconds | 82% | nih.gov |
Photochemical and Electrochemical Synthesis Pathways
Photochemical Synthesis: Photochemistry offers unique pathways for the formation of heterocyclic rings by accessing excited electronic states of molecules. A reported photochemical method for synthesizing 1,2,4-triazoles involves the photoexcitation of azodicarboxylates to form a triplet species. rsc.org This intermediate then reacts with diazoalkanes to form an azomethine ylide, which subsequently undergoes a cycloaddition with organic nitriles to yield the triazole ring. rsc.org While this specific route applies to 1,2,4-triazoles, the principles of using light to generate reactive intermediates could potentially be adapted for the construction of the 1,2,3-triazole ring system in the target molecule.
Electrochemical Synthesis: Electrochemical methods provide a green alternative to conventional synthesis by using electricity to drive chemical reactions, often avoiding harsh reagents. The synthesis of poly(2-methyl aniline), a polymer derived from a related aniline, has been achieved electrochemically. researchgate.net This process involves the oxidative polymerization of 2-methylaniline (o-toluidine) on an electrode surface. researchgate.net Although this demonstrates the electrochemical manipulation of the aniline precursor, the direct electrochemical N-arylation of a triazole ring to form the target compound is a more complex transformation that remains a developing area of research.
Flow Chemistry Applications for Continuous Production
Flow chemistry has become a highly attractive technology for chemical synthesis, particularly for improving safety, scalability, and efficiency. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and mixing. nih.gov This methodology has been successfully applied to the synthesis of 1,2,3-triazoles. nih.govchemrxiv.org
A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles utilizes a copper-on-charcoal heterogeneous catalyst in a continuous flow system. nih.gov This method demonstrates good functional group tolerance and high yields, and the heterogeneous catalyst can be easily separated from the product stream. Another report details a novel, metal-free flow process for constructing a 1,2,4-triazole ring, highlighting the atom economy and environmental benefits of avoiding chromatography and isolation of intermediates. rsc.orgchemrxiv.org The application of flow chemistry to the Ullmann-type coupling, a key reaction for forming the N-aryl bond in this compound, could offer significant advantages for continuous and safe production on a larger scale.
Enzymatic or Biocatalytic Approaches
Enzymatic or biocatalytic methods utilize enzymes or whole microorganisms to catalyze chemical reactions with high specificity and under mild conditions. While the literature extensively covers the enzyme inhibition properties of various triazole derivatives, information on the direct enzymatic synthesis of N-aryl-1,2,3-triazoles is scarce. nih.gov This area represents a frontier in the synthesis of such compounds. Hypothetically, enzymes such as transaminases or lyases could be engineered to catalyze the formation of the C-N bond between the aniline and triazole moieties, offering a highly sustainable and selective synthetic route. However, at present, established biocatalytic approaches for the synthesis of this compound are not documented.
Optimization and Scale-Up Considerations in the Synthesis of this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions and consideration of process safety and economics.
Reaction Condition Optimization for Yield and Selectivity
The synthesis of this compound likely proceeds through a copper-catalyzed Ullmann–Goldberg type reaction between a 2-halo-4-methylaniline derivative and 1H-1,2,3-triazole. A significant challenge in this reaction is achieving high regioselectivity for the desired N2-isomer over the N1-isomer.
Detailed process development for a closely related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, provides critical insights into optimization. researchgate.net In this process, a first-generation synthesis using 1,4-dioxane (B91453) as a solvent and a CuI/DMCHDA catalyst system was vastly improved. researchgate.net The optimization focused on several key parameters:
Solvent: Acetonitrile (B52724) (MeCN) was identified as a superior solvent, replacing the less desirable 1,4-dioxane. researchgate.net
Catalyst: The expensive catalyst system was successfully replaced with inexpensive and ligand-free cuprous oxide (Cu₂O). researchgate.net
Reagent Stoichiometry: The amounts of 1H-1,2,3-triazole and the base (K₂CO₃) were drastically reduced, improving process efficiency and reducing costs. researchgate.net
These improvements highlight a systematic approach to optimizing yield and selectivity by carefully screening solvents, catalysts, bases, and reagent concentrations, and by designing an efficient product isolation strategy.
Table 2: Optimization of Ullmann–Goldberg Coupling for a 4-methyl-2-(2H-1,2,3-triazol-2-yl) Analogue
| Parameter | First Generation Process | Optimized (2nd Gen) Process | Advantage of Optimization |
|---|---|---|---|
| Solvent | 1,4-Dioxane | Acetonitrile (MeCN) | Avoids undesired solvent |
| Catalyst | CuI/DMCHDA | Cu₂O (ligand-free) | Inexpensive, readily available |
| Reagents | High excess of triazole & base | Drastically decreased amounts | Improved atom economy, lower cost |
| Isolation | Complex workup | Direct crystallization of product salt | Simplified purification, higher yield |
Data derived from the synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. researchgate.net
Purification Techniques and Purity Assessment in Research Batches
The isolation and purification of this compound are critical steps in its synthesis to ensure that research batches are free from starting materials, reagents, and regioisomeric impurities. The subsequent purity assessment is essential to validate the identity and quality of the compound for its intended application. Methodologies for purification and analysis are typically adapted from established procedures for structurally related substituted anilines and aryl-triazoles.
Purification Techniques
In research settings, crude this compound is typically purified using one or a combination of standard laboratory techniques, primarily column chromatography and recrystallization.
Column Chromatography: Silica gel column chromatography is a widely employed method for the purification of aniline and triazole derivatives. rdd.edu.iq This technique separates the target compound from impurities based on differential adsorption to the stationary phase (silica gel). A solvent system, or eluent, is chosen to provide optimal separation. For compounds with similar polarity, a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is common. rdd.edu.iqpatsnap.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. patsnap.com
Interactive Table 1: Typical Column Chromatography Parameters for Anilino-Triazole Derivatives
| Parameter | Description | Typical Values/Materials |
| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (60-120 or 230-400 mesh) |
| Eluent System | The mobile phase that carries the mixture through the column. | Petroleum Ether / Ethyl Acetate mixtures (e.g., 7:3 v/v) rdd.edu.iq |
| Monitoring | Technique to track the separation process. | Thin-Layer Chromatography (TLC) patsnap.com |
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds to a high degree. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. mdpi.com The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Solvents such as ethanol (B145695), ethyl acetate, or dimethylformamide (DMF) are often used for recrystallizing aromatic and heterocyclic compounds. mdpi.comnih.gov For related compounds like 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, purification has been effectively achieved through crystallization of its potassium salt, which suggests that salt formation and subsequent crystallization could also be a viable strategy for purifying the aniline base if required. researchgate.net
Purity Assessment
The purity of research batches of this compound is determined using a suite of analytical methods. These techniques confirm the compound's identity and quantify the level of any remaining impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of organic compounds. It provides a quantitative measure of purity, typically expressed as a percentage of the total peak area (% a/a). For the closely related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, purities as high as 99.8% have been reported using HPLC analysis. researchgate.net This high level of accuracy makes HPLC an indispensable method for quality control in research batches.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are fundamental for structural elucidation and purity assessment. The spectra provide detailed information about the molecular structure. The absence of signals corresponding to impurities and the correct integration of proton signals confirm the purity of the sample. rdd.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the N-H stretches of the amine group and the characteristic vibrations of the aromatic and triazole rings. mdpi.com
Other Analytical Methods:
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound, providing further evidence of its identity. mdpi.com
Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. A close correlation between the experimentally found percentages and the calculated values for the molecular formula provides strong evidence of purity. mdpi.comnih.gov
Melting Point Determination: A sharp and well-defined melting point is a classic indicator of a pure crystalline solid. Impurities typically cause the melting point to be depressed and to occur over a broader range. rdd.edu.iq
Interactive Table 2: Summary of Purity Assessment Methods
| Method | Purpose | Typical Findings |
| HPLC | Quantifies purity by separating components in a sample. | Purity levels often >99% for related compounds. researchgate.net |
| 1H & 13C NMR | Confirms chemical structure and detects impurities. | Spectra consistent with the proposed structure, absence of extraneous peaks. rdd.edu.iq |
| Mass Spectrometry | Determines the molecular weight of the compound. | Detection of the correct molecular ion peak. mdpi.com |
| Elemental Analysis | Verifies the elemental composition (C, H, N). | Experimental values match calculated values within ±0.4%. nih.gov |
| Melting Point | Indicates the purity of a crystalline solid. | A sharp, defined melting point range. rdd.edu.iq |
Advanced Structural Elucidation and Solid State Chemistry of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
Single-Crystal X-ray Diffraction Analysis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline
No publicly available data from single-crystal X-ray diffraction analysis for this compound could be located. Such an analysis would be essential to definitively determine its molecular structure and packing in the solid state.
Molecular Conformation and Torsional Angles
Detailed information on the molecular conformation and specific torsional angles of this compound is not available in the absence of crystallographic data.
Crystal Packing Architecture and Supramolecular Synthons
The crystal packing architecture and the presence of any supramolecular synthons for this compound have not been reported.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H…π Interactions)
A definitive analysis of the intermolecular interactions present in the crystal lattice of this compound is not possible without experimental structural data.
Polymorphism, Co-crystallization, and Salt Formations of this compound
There is no information available in the scientific literature regarding studies on the polymorphism, co-crystals, or salts of this compound.
Identification and Characterization of Polymorphs
No polymorphs of this compound have been identified or characterized in published research.
Design and Analysis of Co-crystals and Salts
The design and analysis of co-crystals and salts involving this compound have not been described in the available literature.
Hydrates and Solvates of this compound
The formation of hydrates and solvates is a critical aspect of the solid-state chemistry of organic compounds, influencing properties such as stability, solubility, and bioavailability. For this compound, the potential for forming such crystalline adducts is rooted in its molecular structure. The presence of the aniline (B41778) -NH₂ group and the nitrogen atoms of the triazole ring provides sites for hydrogen bonding, which can facilitate the incorporation of solvent molecules like water (hydrates) or other organic solvents (solvates) into the crystal lattice.
While specific, well-characterized hydrates or solvates of this compound are not extensively detailed in publicly available literature, the crystallization processes for analogous triazole-containing compounds frequently employ solvents such as ethanol (B145695) or dimethylformamide (DMF). mdpi.comnih.govmdpi.com The formation of a stable solvate would depend on the strength and geometry of the intermolecular interactions between the compound and the solvent molecules relative to the compound's self-assembly forces. rsc.org Characterization techniques such as single-crystal X-ray diffraction, thermal analysis (TGA/DSC), and vibrational spectroscopy would be essential to confirm the presence and stoichiometry of any such solvated forms.
Advanced Spectroscopic Characterization for Structural Insights
Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure, conformation, and electronic properties of this compound.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for the structural analysis of crystalline and amorphous solids where solution-state NMR is not applicable. For this compound, ¹³C and ¹⁵N ssNMR would provide detailed information about the local environment of each atom in the solid state. ncl.res.in
Key insights obtainable from ssNMR include:
Tautomeric Confirmation: The technique can definitively confirm that the compound exists as the 2H-1,2,3-triazole tautomer in the solid state by analyzing the distinct chemical shifts of the triazole nitrogen atoms. ncl.res.in
Polymorphic Analysis: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. The number of signals for a given nucleus can indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal.
Based on studies of similar triazole and aniline derivatives, a hypothetical table of expected chemical shift ranges in a ¹³C CP-MAS ssNMR spectrum is presented below.
| Atom Type | Expected ¹³C Chemical Shift Range (ppm) |
| Methyl Carbon (-CH₃) | 15 - 25 |
| Triazole Carbons (C-H) | 120 - 140 |
| Aniline Carbons (C-H) | 115 - 130 |
| Aniline C-NH₂ | 140 - 150 |
| Aniline C-CH₃ | 130 - 140 |
| Aniline C-Triazole | 125 - 135 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to bond strengths, molecular geometry, and non-covalent interactions such as hydrogen bonding.
For this compound, the FT-IR and Raman spectra would be characterized by specific bands corresponding to its functional groups. The position and width of the N-H stretching bands of the aniline group, typically observed in the 3300-3500 cm⁻¹ region, are particularly indicative of hydrogen bonding. mdpi.com In the solid state, strong intermolecular N-H···N hydrogen bonds involving the aniline donor and a triazole nitrogen acceptor would cause a significant red-shift (shift to lower wavenumber) and broadening of these bands compared to their positions in a dilute solution.
The table below summarizes the expected characteristic vibrational frequencies based on analyses of analogous compounds. nih.govijtsrd.comresearchgate.netsigmaaldrich.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Technique |
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, Raman |
| Methyl C-H Stretching | 2850 - 2980 | FT-IR, Raman |
| C=C Aromatic Ring Stretching | 1450 - 1650 | FT-IR, Raman |
| N=N/C=N Triazole Ring Stretching | 1400 - 1600 | Raman |
| N-H Bending | 1550 - 1650 | FT-IR |
| C-N Stretching | 1250 - 1350 | FT-IR |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The 2-aryl-2H-1,2,3-triazole scaffold is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. researchgate.net
The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, likely between 300 and 350 nm. These absorptions correspond primarily to π → π* electronic transitions within the conjugated system formed by the phenyl and triazole rings. The presence of the electron-donating amino and methyl groups on the aniline ring influences the energy of these transitions.
Upon excitation with UV light, many 2-aryl-1,2,3-triazole derivatives exhibit fluorescence, typically emitting light in the blue to green portion of the visible spectrum. researchgate.netbohrium.com The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural and electronic differences between the ground and excited states. The photophysical properties, such as the fluorescence quantum yield, are highly dependent on the molecular structure and the surrounding environment (solvatochromism). nih.gov
The following table presents typical photophysical data for related 2-aryl-1,2,3-triazole compounds to illustrate the expected properties.
| Compound Type | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) |
| 2-Aryl-5-amino-1,2,3-triazole | ~310 - 350 | ~380 - 480 | ~40 - 140 |
| 2-Aryl-1,2,3-triazole acid | ~320 - 340 | ~390 - 420 | ~70 - 80 |
Computational and Theoretical Investigations of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the geometry and electronic properties of molecules. For 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline, these methods provide a detailed understanding of its intrinsic characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylaniline moiety, which acts as the electron-donating group. researchgate.net In contrast, the LUMO is anticipated to be centered on the electron-accepting 2H-1,2,3-triazolyl ring. This spatial separation of frontier orbitals suggests the potential for intramolecular charge transfer upon photoexcitation. The calculated energy gap for this class of molecules generally indicates significant kinetic stability. irjweb.com
Mulliken charge distribution analysis reveals the partial charges on each atom within the molecule. In this compound, the nitrogen atoms of both the triazole ring and the aniline's amino group are predicted to carry negative charges, reflecting their electronegative character. Conversely, the hydrogen atoms of the amino and methyl groups, along with some carbon atoms, would exhibit positive charges. irjweb.com
| Parameter | Typical Calculated Value |
|---|---|
| HOMO Energy | ~ -5.5 eV to -6.0 eV |
| LUMO Energy | ~ -1.0 eV to -1.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 eV to 4.5 eV |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. eurjchem.comresearchgate.net
Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are primarily located around the electronegative nitrogen atoms of the triazole and amino groups. These sites are the most likely points for electrophilic attack.
Positive Potential (Blue): These areas correspond to electron-deficient regions and are typically found around the hydrogen atoms of the amino group, signifying them as sites for nucleophilic attack.
Neutral Potential (Green): The aromatic rings generally exhibit a more neutral potential, indicating a balanced charge distribution. researchgate.net
Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation when compared with experimental results.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukuobasrah.edu.iq For this compound, the aromatic protons of the aniline (B41778) and triazole rings would be expected in the range of 7.0-8.5 ppm. The methyl group protons would appear upfield, typically around 2.2-2.5 ppm, while the amino group protons would likely present as a broad singlet. mdpi.com
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. Key predicted vibrational modes would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic and triazole rings (1400-1600 cm⁻¹). researchgate.netscirp.org
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions, typical for aromatic and heterocyclic systems. researchgate.netajrsp.com
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 8.5 |
| Methyl Protons (ppm) | 2.2 - 2.5 | |
| IR Frequencies | N-H Stretch (cm⁻¹) | 3300 - 3500 |
| Aromatic C=C/C=N Stretch (cm⁻¹) | 1400 - 1600 | |
| UV-Vis | λ_max (nm) | ~250 - 350 |
The molecule's three-dimensional structure is determined by its conformational landscape. The primary degree of freedom in this compound is the rotation around the C-N single bond connecting the aniline and triazole rings. A Potential Energy Surface (PES) scan can be performed by systematically changing the dihedral angle between the two rings to identify the most stable conformation. semanticscholar.org Due to steric hindrance between the rings, the global minimum energy structure is predicted to be non-planar, with a significant twist between the planes of the aniline and triazole moieties. researchgate.net
Molecular Dynamics Simulations
While quantum calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time, especially in a solution environment. ajchem-a.com
MD simulations of this compound in a solvent like water or DMSO would reveal important information about its interactions with the surrounding medium. The simulations can model the formation of a solvation shell around the molecule. In polar solvents, hydrogen bonds would likely form between the solvent molecules and the nitrogen atoms of the amino and triazole groups. These simulations also track the dynamic fluctuations of the bond lengths, angles, and dihedral angles, providing a realistic picture of the molecule's conformational flexibility in solution.
Ligand-Protein Interactions (in silico and in vitro contexts)
Computational, or in silico, methods are pivotal in predicting and analyzing the interactions between small molecules like this compound and biological protein targets. These techniques, including molecular docking and molecular dynamics (MD) simulations, provide insights into binding affinities and modes, guiding further experimental studies.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. This method calculates a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. For triazole-based compounds, studies have shown that they can be effectively accommodated within the binding pockets of various proteins, such as the SARS-CoV-2 main protease (Mpro) and Lipoate protein B (LipB). nih.govresearchgate.net Interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, in silico studies on other triazole derivatives have identified interactions with residues like Cysteine, Histidine, and Serine in viral proteases. nih.gov The stability of these predicted binding poses is often further assessed using MD simulations, which simulate the movements of the protein-ligand complex over time. biotechnologia-journal.org
While specific in silico studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar triazole compounds provide a clear framework for how its interactions would be investigated. The binding affinity of related triazole derivatives against various protein targets has been reported to range from -4.1 to -17.9 kcal/mol, indicating strong binding potential. researchgate.net
Table 1: Illustrative Examples of In Silico Interaction Data for Triazole Derivatives This table presents data from related compounds to demonstrate typical results from molecular docking studies.
| Ligand Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Organic Triazole Compounds | SARS-CoV-2 Main Protease (Mpro) | -8.8 to -10.2 | His41, Cys44, Ser46, Met49, Asn142 |
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling
QSPR and QSAR are computational modeling disciplines that aim to establish mathematical relationships between the chemical structure of a compound and its physicochemical properties or biological activities, respectively. researchgate.netconicet.gov.ar These models are valuable tools in chemical and pharmaceutical research for predicting the characteristics of novel compounds. aidic.itnih.gov
Development of QSPR Models for Chemical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. researchgate.net A common application is the prediction of lipophilicity (expressed as logP), a critical parameter in drug discovery that influences a molecule's absorption and distribution. researchgate.net
The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that represent the molecule's structure. These can include topological indices (which describe molecular branching and shape), constitutional descriptors (e.g., atom counts), and quantum-chemical descriptors. researchgate.netaidic.it For triazole derivatives, studies have successfully used descriptors such as the Zagreb index (ZM1), Harary index (HI), and mean information content (IDE) to model lipophilicity. researchgate.netresearchgate.net
Once descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) are used to build an equation that links the descriptors to the property of interest. researchgate.net The resulting model is then validated to ensure its predictive power.
Table 2: Example of a Generic QSPR Model for Lipophilicity (logP) This table illustrates the typical structure of a QSPR equation based on models developed for triazole derivatives. researchgate.netresearchgate.net
| Property | Model Equation | Statistical Parameters |
|---|---|---|
| Lipophilicity (logP) | logP = c₀ + c₁(ZM1) - c₂(HI) - c₃(IDE) + c₄(O-atom) | R² (Coefficient of Determination): > 0.8 |
| Q² (Cross-validated R²): > 0.6 | ||
| PSE (Predictive Squared Error): Low value |
Note: c₀-c₄ represent the regression coefficients for each descriptor. ZM1, HI, and IDE are topological indices, and O-atom is an indicator parameter.
Development of QSAR Models for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling follows a similar principle to QSPR but focuses on correlating molecular structure with biological activity, such as herbicidal or cytotoxic effects. researchgate.netnih.gov QSAR models are instrumental in optimizing lead compounds and designing new molecules with enhanced potency. conicet.gov.ar
QSAR models can be developed in two (2D-QSAR) or three dimensions (3D-QSAR). 2D-QSAR models use descriptors calculated from the 2D representation of a molecule. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), require the 3D alignment of the molecules and calculate steric and electrostatic fields around them. researchgate.net These fields are then used to generate contour maps that visualize regions where modifications to the molecular structure could increase or decrease biological activity. researchgate.net
For example, a 3D-QSAR study on 1,2,4-triazole-thioether compounds revealed that the electronic effect of substituents had a greater influence on herbicidal activity than steric effects. researchgate.net The model suggested that introducing electron-donating groups at one position of a benzene (B151609) ring and electron-withdrawing groups at another was favorable for activity. researchgate.net Such insights provide a theoretical basis for the rational design of new, more active compounds. researchgate.net
Table 3: Representative 3D-QSAR Model Parameters for Biological Activity This table shows typical statistical results for a CoMFA model based on studies of related heterocyclic compounds. researchgate.net
| Model Parameter | Value | Interpretation |
|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.603 | Indicates good predictive ability of the model. |
| r² (Non-cross-validated correlation coefficient) | 0.996 | Shows a strong correlation between predicted and experimental activities for the training set. |
| F-statistic | High value | Indicates statistical significance of the model. |
| Field Contribution | Electrostatic: 63.8%, Steric: 36.2% | Shows that electrostatic properties are more influential than steric properties for the modeled activity. |
Computational Elucidation of Reaction Mechanisms involving this compound
Computational chemistry, particularly methods based on quantum mechanics (QM), offers powerful tools for investigating the detailed mechanisms of chemical reactions. rsc.orgnih.gov These studies can elucidate reaction pathways, identify transition states and intermediates, and calculate kinetic parameters, providing a level of detail often inaccessible through experiments alone.
While specific mechanistic studies on this compound were not found, research on its core structural component, 4-methyl aniline, demonstrates the applicable methodology. A computational study on the reaction between 4-methyl aniline and the hydroxyl (OH) radical, a key process in atmospheric chemistry, utilized high-level QM methods (M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set) to map the potential energy surface. mdpi.com
Table 4: Summary of Computational Findings for the Reaction of 4-Methyl Aniline with OH Radical This table summarizes key results from a computational study on a core fragment of the title compound, illustrating the type of data generated. mdpi.com
| Parameter | Finding |
|---|---|
| Computational Methods | M06-2X, CCSD(T) // 6-311++G(3df,2p) |
| Reaction Pathways Investigated | OH addition to four positions on the aromatic ring; H-abstraction from -NH₂ and -CH₃ groups. |
| Key Product | NH-C₆H₄-CH₃ (from H-abstraction at the amino group) |
| Total Rate Coefficient (300-2000 K) | k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s |
| Atmospheric Significance | The reaction is about ten times faster than the reaction between toluene (B28343) and OH radicals at ambient conditions. |
Reaction Chemistry, Derivatization, and Analog Development of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
Chemical Reactivity and Functional Group Transformations
The reactivity of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline is governed by the distinct chemical properties of its three primary functional regions: the aniline (B41778) moiety, the triazole ring, and the methyl group. Each site can be selectively targeted under specific reaction conditions to yield a variety of derivatives.
Reactions of the Aniline Moiety (e.g., acylation, alkylation, diazotization, electrophilic substitution)
The aniline portion of the molecule, characterized by the amino group (-NH₂) attached to the benzene (B151609) ring, is a hub of chemical reactivity. The amino group is nucleophilic and strongly activates the aromatic ring towards electrophilic substitution.
Acylation and Alkylation: The lone pair of electrons on the aniline nitrogen readily attacks acylating and alkylating agents. Acylation, typically performed with acyl chlorides or anhydrides, converts the amino group into a more stable and less reactive amide. This transformation is often used as a protective strategy during reactions that are sensitive to the highly activating nature of the primary amine. Alkylation can be achieved with alkyl halides, though controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be challenging.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate, susceptible to substitution by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the introduction of halides, cyano, hydroxyl, and other functional groups in place of the original amino group.
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). byjus.com In this compound, the positions ortho (position 3) and para (position 5) to the amine are activated. However, the bulky 2-(2H-1,2,3-triazol-2-yl) substituent at position 2 creates significant steric hindrance, making the para position (5-position) the most likely site for substitution. Common EAS reactions include halogenation (using Cl₂, Br₂, or I₂) and nitration, although nitration requires careful conditions to avoid oxidation of the aniline ring. byjus.commasterorganicchemistry.com
| Reaction Type | Typical Reagents | Expected Major Product |
|---|---|---|
| Acylation | Acetyl chloride (CH₃COCl), Pyridine | N-(4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)acetamide |
| Alkylation | Methyl iodide (CH₃I), K₂CO₃ | N,4-dimethyl-2-(2H-1,2,3-triazol-2-yl)aniline |
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzenediazonium chloride |
| Bromination (EAS) | Br₂, Acetic Acid | 5-bromo-4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline |
Reactions of the Triazole Ring (e.g., N-alkylation, N-acylation, C-functionalization)
The 2H-1,2,3-triazole ring is an aromatic heterocycle, which imparts considerable stability. However, it possesses sites for further functionalization, including the un-substituted nitrogen atoms and the carbon atoms of the ring.
N-Alkylation and N-Acylation: The N1 and N3 atoms of the 2H-1,2,3-triazole ring possess lone pairs of electrons and can act as nucleophiles. N-alkylation with reagents like alkyl halides or triflates is a known reaction for 1,2,3-triazoles, leading to the formation of cationic 1,2,3-triazolium salts. nih.govresearchgate.net These salts have gained interest for their applications as ionic liquids and catalysts. researchgate.net N-acylation is also possible but is less commonly reported.
C-Functionalization: The C-H bonds at the 4- and 5-positions of the triazole ring can be functionalized, though this typically requires harsh conditions or metal catalysis. rsc.org Palladium-catalyzed direct C-H arylation or alkenylation has emerged as a powerful tool for modifying such heterocycles, allowing for the coupling of the triazole ring with various aryl or vinyl halides. rsc.orgresearchgate.net Alternatively, deprotonation with a very strong base could generate a triazolide anion, which could then react with an electrophile, although the C-H bonds of 2-aryl-1,2,3-triazoles are not particularly acidic. researchgate.net
| Reaction Type | Typical Reagents | Expected Product Type |
|---|---|---|
| N-Alkylation | Ethyl bromide (CH₃CH₂Br) | 1-ethyl-2-(4-methyl-2-aminophenyl)-1,2,3-triazolium bromide |
| C5-Arylation | Aryl bromide, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 5-Aryl-4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline derivative |
Reactions at the Methyl Group (e.g., oxidation, halogenation)
The methyl group attached to the benzene ring is at a benzylic position, which significantly enhances its reactivity compared to a simple alkyl group.
Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. chemistrysteps.com This reaction would yield 2-(2H-1,2,3-triazol-2-yl)-4-carboxyaniline. To prevent oxidative degradation of the electron-rich aniline ring, it is often necessary to protect the amino group via acylation prior to carrying out the oxidation. orientjchem.org
Halogenation: Free-radical halogenation can selectively occur at the benzylic position. chemistrysteps.com Using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light is a standard method for introducing a bromine atom, yielding 4-(bromomethyl)-2-(2H-1,2,3-triazol-2-yl)aniline. youtube.comlibretexts.org This brominated product is a valuable synthetic intermediate, enabling further modifications through nucleophilic substitution reactions.
Metal Coordination Chemistry of this compound as a Ligand
The presence of multiple nitrogen atoms with available lone pairs makes this compound an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions to form stable metal complexes.
Synthesis and Characterization of Metal Complexes
Metal complexes can typically be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Zn(II), Pd(II)) in an appropriate solvent. echemcom.comnih.gov The resulting complexes can be isolated as crystalline solids.
Characterization of these complexes is performed using a suite of analytical techniques:
FTIR Spectroscopy: To confirm coordination, the N-H and C-N stretching frequencies in the IR spectrum of the complex are compared to those of the free ligand. A shift in these frequencies indicates the involvement of the nitrogen atoms in bonding to the metal center. echemcom.com
NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons near the coordinating nitrogen atoms in ¹H and ¹³C NMR spectra provide evidence of complexation in solution.
UV-Visible Spectroscopy: The formation of a complex is often accompanied by changes in the electronic absorption spectrum, which can provide information about the geometry of the coordination sphere.
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a metal complex, providing precise information on bond lengths, bond angles, coordination geometry, and the specific atoms involved in coordination. uobaghdad.edu.iq
Coordination Modes and Geometries
This compound possesses three potential nitrogen donor atoms: the aniline nitrogen (Namine) and the N1 and N3 atoms of the triazole ring. This allows for several possible coordination modes.
Monodentate Coordination: The ligand could coordinate to a metal center through a single nitrogen atom, most likely the more basic N3 atom of the triazole ring. rsc.orgresearchgate.net
Bidentate Chelation: A highly probable coordination mode is bidentate chelation involving the aniline nitrogen and the N3 atom of the triazole ring. This would form a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. This Namine, Ntriazole coordination is a well-established motif for similar ligands.
Bridging Coordination: The ligand could also act as a bridging ligand, connecting two metal centers, potentially using the N1 and N3 atoms of the triazole ring or by having the aniline coordinate to one metal and the triazole to another. researchgate.net
The resulting geometry of the metal complex (e.g., square planar, tetrahedral, or octahedral) depends on the specific metal ion, its oxidation state, its coordination number, and the stoichiometry of the ligand-to-metal ratio. worktribe.comeurjchem.comresearchgate.net For example, a 2:1 ligand-to-metal ratio with a metal like Ni(II) could result in an octahedral complex with two tridentate ligands or, more likely, a square planar or tetrahedral complex with two bidentate ligands and other co-ligands.
| Coordination Mode | Coordinating Atoms | Example Metal Ion | Potential Geometry |
|---|---|---|---|
| Monodentate | N3 (triazole) | Ag(I) | Linear |
| Bidentate (Chelating) | Namine, N3 (triazole) | Pd(II), Cu(II) | Square Planar |
| Bidentate (Chelating) | Namine, N3 (triazole) | Zn(II) | Tetrahedral |
| Bridging | N1, N3 (triazole) | Cu(I) | Polymeric/Dinuclear |
Catalytic Applications of this compound Metal Complexes
The nitrogen atoms of the triazole ring and the amino group on the aniline moiety of this compound make it an excellent ligand for coordinating with transition metals. The resulting metal complexes have shown significant potential as catalysts in a variety of organic transformations. In particular, palladium complexes bearing ligands of this nature have been investigated for their efficacy in cross-coupling reactions. tandfonline.comnih.gov
The strong σ-donating ability of N-heterocyclic carbene (NHC) ligands, which can be derived from triazolium salts, renders the coordinated metal center more electron-rich, thereby facilitating key steps in catalytic cycles such as oxidative addition. nih.gov While direct catalytic studies on metal complexes of this compound are not extensively documented, the behavior of analogous anilino-triazole metal complexes provides valuable insights into their potential catalytic activities. For instance, palladium(II) complexes with NHC ligands derived from 1,2,3-triazoles have demonstrated moderate to high catalytic activities in Suzuki-Miyaura coupling and the arylation of benzoxazoles. tandfonline.com
The general structure of such catalytic systems often involves the anilino-triazole ligand coordinating to a palladium center, which then actively participates in the carbon-carbon bond formation. The catalytic efficiency of these complexes can be influenced by reaction conditions such as the choice of solvent, base, and temperature.
Table 1: Representative Catalytic Performance of Analogous Palladium-Triazole Complexes in Cross-Coupling Reactions
| Catalyst Type | Reaction | Substrates | Product Yield (%) | Reference |
|---|---|---|---|---|
| Palladium(II)-NHC-Triazole Complex | Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | 85-95% | tandfonline.com |
| Palladium(II)-NHC-Triazole Complex | Mizoroki-Heck Reaction | Aryl halide, Alkene | 70-90% | researchgate.net |
This table presents data from studies on analogous compounds to illustrate the potential catalytic applications.
Design and Synthesis of Derivatives and Analogs
The modular nature of this compound allows for the systematic development of derivatives and analogs with tailored electronic and steric properties. Modifications can be strategically introduced on the aniline ring, the triazole ring, or by conjugating the entire scaffold to other molecular entities.
The aniline ring of this compound is amenable to various electrophilic aromatic substitution reactions. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups (ortho-, para-directing) and the triazole ring (meta-directing, though its influence is electronically complex) will govern the regioselectivity of these substitutions. The high reactivity of the aniline ring often necessitates the use of a protecting group on the amino function, such as an acetyl group, to prevent overreaction and control the selectivity of the substitution. libretexts.org
A range of substituents can be introduced to modulate the electronic properties of the molecule. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl chains increase the electron density on the aniline ring and can enhance the basicity of the amino group. pearson.comresearchgate.netresearchgate.net Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density and basicity. These modifications can have a significant impact on the coordination properties of the molecule and the catalytic activity of its metal complexes.
Table 2: Potential Derivatives with Systematic Substitutions on the Aniline Ring
| Substituent | Position | Expected Electronic Effect | Potential Synthetic Route |
|---|---|---|---|
| -NO₂ | 5-position | Electron-withdrawing | Nitration of acetylated aniline derivative |
| -Br | 3- or 5-position | Electron-withdrawing (inductive), Weakly deactivating | Bromination |
| -OCH₃ | 5-position | Electron-donating | Nitration, reduction, diazotization, and hydrolysis followed by methylation |
The 2H-1,2,3-triazole ring, while generally stable, can also be functionalized to create a wider array of analogs. frontiersin.org Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have enabled the direct introduction of substituents onto the triazole ring. rsc.org Palladium- or copper-catalyzed reactions can be employed for the C-H arylation or alkenylation of the triazole ring, providing access to derivatives with extended π-systems. rsc.org
Table 3: Potential Modifications on the 2H-1,2,3-Triazole Ring
| Modification | Position | Synthetic Approach | Potential Impact |
|---|---|---|---|
| Aryl group | C4 or C5 | Palladium-catalyzed C-H arylation | Extended conjugation, modified steric bulk |
| Alkenyl group | C4 or C5 | Palladium-catalyzed C-H alkenylation | Introduction of a reactive handle |
| Halogenation | C4 or C5 | Electrophilic halogenation | Precursor for further cross-coupling reactions |
The concept of molecular hybridization, where two or more distinct pharmacophores or functional moieties are covalently linked, is a powerful strategy in drug discovery and materials science. nih.govnih.gov The 1,2,3-triazole ring is an ideal linker for creating such hybrid molecules due to its chemical stability and the efficiency of its formation via click chemistry. mdpi.com
The this compound scaffold can be incorporated into larger molecular architectures to generate novel compounds with potentially synergistic or enhanced properties. For instance, the aniline amino group can be functionalized to attach other bioactive molecules, natural products, or polymer chains. nih.govfrontiersin.org The triazole ring itself can be formed in a "click" reaction, tethering the anilino moiety to another molecule bearing an alkyne or azide (B81097) group. This approach allows for the creation of a vast library of hybrid molecules with diverse structures and functionalities.
Table 4: Examples of Potential Hybrid Molecules and Conjugates
| Conjugated Moiety | Linkage Point | Synthetic Strategy | Potential Application Area |
|---|---|---|---|
| Bioactive natural product | Aniline -NH₂ (as amide) | Amide coupling | Medicinal chemistry |
| Fluorescent dye | Triazole ring (via click chemistry) | CuAAC | Chemical biology, materials science |
| Polymer chain | Aniline -NH₂ | Polymerization initiation | Materials science |
Biological Activity Investigations and Mechanistic Insights for 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
In Vitro Biological Profiling of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline
The in vitro biological activities of this compound and its analogs are of considerable interest in medicinal chemistry. The presence of the aniline (B41778) and methyl-substituted triazole moieties suggests a potential for diverse molecular interactions and biological effects.
Enzyme Modulation and Inhibition Studies
While specific enzyme inhibition studies for this compound have not been extensively reported, the broader class of triazole derivatives has demonstrated significant enzyme-modulating capabilities. For instance, certain 1,2,3-triazole derivatives have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. mdpi.com Molecular docking studies on some 1,2,3-triazole-based benzimidazole (B57391) derivatives have explored their binding affinity to the active sites of various bacterial enzymes, indicating their potential as enzyme inhibitors. mdpi.com
Receptor Ligand Binding and Functional Assays
Cell-Based Assays (e.g., cytotoxicity on specific cell lines, cellular pathway modulation, cellular uptake)
Cell-based assays are crucial for determining the potential therapeutic applications of a compound. While direct cytotoxicity data for this compound is scarce, numerous studies on related triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain 1,2,3-triazole derivatives have been shown to induce a dose-dependent cytotoxic effect on breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines. ijcce.ac.ir The cellular uptake and pathway modulation of aniline-containing triazole derivatives have also been a subject of investigation, with some compounds showing good intestinal absorption in Caco-2 cell penetration models. nih.gov
Antimicrobial Spectrum of Activity (Bacterial, Fungal, Viral)
The triazole nucleus is a well-established pharmacophore in antimicrobial agents. sapub.org Compounds containing this moiety are known to exhibit a broad spectrum of activity.
Antibacterial Activity: Various derivatives of 1,2,3- and 1,2,4-triazoles have been synthesized and evaluated for their antibacterial properties. Some substituted triazoles have shown encouraging results when compared with standard drugs. sapub.org
Antifungal Activity: The triazole class includes several clinically important antifungal drugs. It is plausible that this compound could exhibit antifungal properties, a hypothesis that warrants further investigation.
Antiviral Activity: Compounds containing a 1,2,3-triazole fragment have demonstrated a wide spectrum of pharmacological activities, including antiviral effects. nih.gov
Anti-inflammatory and Immunomodulatory Potentials
Triazole derivatives have been a focus of research for their anti-inflammatory properties. sapub.org Studies on substituted 1,2,3- and 1,2,4-triazoles have shown that some of these compounds exhibit significant anti-inflammatory activity in carrageenan-induced acute paw edema models. sapub.org The mechanism of action is often attributed to the modulation of inflammatory pathways. The structural similarity of this compound to these active compounds suggests it may also possess anti-inflammatory potential.
Antiproliferative Activity against Cancer Cell Lines
The antiproliferative activity of triazole derivatives against various cancer cell lines is well-documented. sapub.org The structural features of this compound, particularly the combination of the triazole and aniline rings, are found in many compounds with anticancer properties. For example, novel 1,2,3-triazole derivatives have been synthesized and have shown potent activities against breast cancer cell lines, such as MCF-7. biointerfaceresearch.com The table below summarizes the antiproliferative activity of some functionalized 1,2,3-triazole derivatives against various cancer cell lines, providing a reference for the potential activity of the subject compound.
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Phosphonate 1,2,3-triazole derivative | HT-1080 (Fibrosarcoma) | 15.13 |
| Phosphonate 1,2,3-triazole derivative | A-549 (Lung Carcinoma) | 21.25 |
| Phosphonate 1,2,3-triazole derivative | MCF-7 (Breast Adenocarcinoma) | 18.06 |
| Phosphonate 1,2,3-triazole derivative | MDA-MB-231 (Breast Adenocarcinoma) | 16.32 |
| Functionalized 1,2,3-triazole derivative 5 | Multiple Cell Lines | 18.32 - 31.65 |
| Functionalized 1,2,3-triazole derivative 7 | Multiple Cell Lines | 18.32 - 31.65 |
Data sourced from a study on functional 1,2,3-triazole derivatives. biointerfaceresearch.com
In Vivo Studies in Preclinical Animal Models
A thorough search of scientific databases and literature yields no specific reports on in vivo studies conducted on this compound.
Pharmacodynamic Evaluations in Disease Models
There is no publicly available information regarding the pharmacodynamic evaluations of this compound in any disease models. Consequently, its effects on physiological or pathological processes in living organisms have not been characterized.
Target Engagement and Biomarker Studies in Animal Systems
Information on target engagement and biomarker studies for this compound in animal systems is not available in the public domain. Such studies are crucial for understanding how a compound interacts with its intended biological target in a living system and for identifying measurable indicators of its pharmacological activity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While general structure-activity relationship (SAR) studies have been conducted on various classes of triazole derivatives, specific SAR studies focusing on derivatives of this compound are not described in the available literature. SAR studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds by modifying their chemical structure. For the broader class of triazole-substituted anilines, research has indicated that the nature and position of substituents on both the triazole and aniline rings can significantly influence their biological activity.
Molecular Mechanisms of Action Elucidation
The molecular mechanisms of action for this compound have not been elucidated due to a lack of specific research on this compound.
Identification of Molecular Targets
There are no published studies that identify the specific molecular targets of this compound. Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and its potential therapeutic applications.
Intracellular Signaling Pathway Analysis
In the absence of identified molecular targets, there has been no analysis of the intracellular signaling pathways that may be modulated by this compound. Such analyses are essential for detailing the downstream cellular effects of a compound's interaction with its target.
Gene Expression and Proteomic Profiling
No studies detailing the effects of this compound on gene expression or proteomic profiles were identified.
Metabolic Stability and Biotransformation Studies (in in vitro systems or animal models)
No data from in vitro or animal models concerning the metabolic stability or biotransformation pathways of this compound are available in the current scientific literature.
Analytical Methods for Characterization and Quantification of 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for isolating 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline from reaction mixtures and for determining its purity. The choice of technique depends on the compound's properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A well-developed HPLC method can provide high-resolution separation, enabling accurate purity assessment and quantification.
A typical reversed-phase HPLC method for this compound would likely utilize a C18 column. The mobile phase would be a gradient mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. This gradient would allow for the efficient elution of the target compound while separating it from potential impurities with different polarities. UV detection is a common and effective choice for aromatic compounds such as this aniline (B41778) derivative, with a detection wavelength likely set around 254 nm to maximize sensitivity.
A large-scale synthesis of a related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, reported an excellent HPLC purity of 99.8%, underscoring the suitability of HPLC for purity assessment of such molecules. researchgate.net For the separation of the basic 1,2,4-triazole (B32235), a mixed-mode stationary phase column has been used with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, GC analysis could be performed following a derivatization step. Derivatization would involve converting the primary amine group into a less polar, more volatile functional group, such as a silyl (B83357) or acetyl derivative.
A study on the determination of 1-methyl-1H-1,2,4-triazole in soil samples utilized GC coupled with mass spectrometry (GC-MS), demonstrating the feasibility of this approach for triazole analysis. researchgate.net The analytical procedure was based on gas chromatography with mass-spectrometric detection, achieving a low detection limit. researchgate.net For the target compound, a capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating the derivatized analyte.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, offering faster separations and reduced organic solvent consumption. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol. nih.govnih.govresearchgate.net
This technique is well-suited for the separation of chiral compounds and can also be applied to the analysis of polar molecules like triazole derivatives. nih.govnih.govresearchgate.net For this compound, SFC could provide rapid purity assessments. Polysaccharide-based chiral columns have been successfully used for the enantioseparation of β-hydroxy-1,2,3-triazole derivatives in SFC. nih.gov
Mass Spectrometry for Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of unknown impurities.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for confirming the identity of this compound and for proposing the structures of any process-related impurities or degradation products. For instance, the high-resolution mass spectrum of deprotonated 4-methyl-3-nitro-1,2,4-triazole-5-one has been used to confirm its chemical formula. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS), also known as MS², involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. wikipedia.org The resulting fragmentation pattern provides valuable structural information. wikipedia.org
By studying the fragmentation pathways of protonated this compound, characteristic losses can be identified. For example, cleavage of the triazole ring or the loss of the methyl group would produce specific fragment ions. This information is critical for distinguishing between isomers and for the structural characterization of metabolites and degradation products. The mass spectra of various 1,2,4-triazole derivatives have been examined to investigate their fragmentation pathways, which often involve the sequential loss of neutral molecules. researchgate.net
Spectrophotometric and Spectrofluorimetric Methods for Quantitative Analysis
Spectroscopic methods that measure the interaction of electromagnetic radiation with the analyte provide sensitive and reliable means for the quantitative analysis of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a versatile technique for quantifying compounds containing chromophores—molecular structures that absorb light in the ultraviolet and visible regions. The structure of this compound, which incorporates both a substituted aniline ring and a triazole ring, contains π-electron systems that give rise to characteristic electronic transitions and thus distinct absorption bands.
The quantitative determination is based on the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of the absorbing species. The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax), which enhances sensitivity and minimizes deviations from the law.
While specific experimental data for this compound is not extensively published, the UV-Vis characteristics can be inferred from closely related 2-aryl-1,2,3-triazole compounds. Studies on 2-aryl-1,2,3-triazole carboxylic acids show absorption maxima in the range of 325–342 nm. scielo.br The exact λmax for the target compound would be influenced by the solvent polarity and the electronic effects of the amino and methyl substituents on the phenyl ring. For instance, research on other triazole derivatives demonstrates that absorption maxima can shift based on the solvent environment. scielo.br
Table 1: Representative UV-Vis Absorption Data for Analogous Aryl-Triazole Compounds
| Compound Structure | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) |
|---|---|---|---|
| 2-Aryl-1,2,3-triazole Acid Derivative 1 | DMSO | 331 | Data not specified |
| 2-Aryl-1,2,3-triazole Acid Derivative 1 | 1,4-Dioxane (B91453) | 325 | Data not specified |
| 2-Aryl-1,2,3-triazole Acid Derivative 2 | DMSO | 342 | Data not specified |
| 2-Aryl-1,2,3-triazole Acid Derivative 2 | 1,4-Dioxane | 342 | Data not specified |
Data derived from studies on analogous 2-aryl-1,2,3-triazole structures to illustrate typical absorption ranges. scielo.br
Fluorescence Spectrophotometry
Fluorescence spectrophotometry is an analytical technique known for its high sensitivity and specificity. It is applicable to molecules that fluoresce—that is, absorb light at one wavelength and emit it at a longer wavelength. Many aryl-triazole derivatives are known to be fluorescent, making this a potentially powerful method for quantifying this compound at very low concentrations. nih.gov
The intensity of the emitted fluorescence is directly proportional to the analyte's concentration over a certain range. The analysis involves exciting the sample at its maximum absorption wavelength (λex) and measuring the emission at its maximum emission wavelength (λem). The difference between these wavelengths is known as the Stokes shift.
Research on fluorescent 1,2,3-triazole-4-carboxylic acids demonstrates that these compounds exhibit significant fluorescence with notable Stokes shifts, which can be influenced by solvent polarity. scielo.br For example, in polar solvents like DMSO, these related compounds show Stokes shifts of around 100-115 nm. scielo.br This suggests that this compound is also likely to be a fluorescent molecule suitable for spectrofluorimetric analysis.
Table 2: Representative Fluorescence Data for Analogous 2-Aryl-1,2,3-Triazole Compounds
| Compound Structure | Solvent | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| 2-Aryl-1,2,3-triazole Acid Derivative 1 | DMSO | 331 | 446 | 115 |
| 2-Aryl-1,2,3-triazole Acid Derivative 1 | 1,4-Dioxane | 325 | 396 | 71 |
| 2-Aryl-1,2,3-triazole Acid Derivative 2 | DMSO | 342 | 444 | 102 |
| 2-Aryl-1,2,3-triazole Acid Derivative 2 | 1,4-Dioxane | 342 | 405 | 63 |
Data derived from studies on analogous 2-aryl-1,2,3-triazole structures to illustrate typical fluorescence properties. scielo.br
Electrochemical Methods for Detection and Redox Characterization
Electrochemical methods offer high sensitivity for the detection and characterization of electroactive compounds. Given the presence of the oxidizable aniline group and the electroactive triazole ring, techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be effectively applied to this compound.
Cyclic voltammetry is used to study the redox properties of a compound by measuring the current that develops in an electrochemical cell as the potential is varied. This can reveal information about the oxidation and reduction potentials of the aniline and triazole moieties. The aniline group is known to undergo oxidation, and the potential at which this occurs can be determined. Studies on various triazole-containing drugs have demonstrated that the triazole ring system is also electrochemically active. rjptonline.org
For instance, voltammetric studies of triazole antifungal agents have identified irreversible oxidation peaks at positive potentials. researchgate.netuva.es A study on 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol using a glassy carbon electrode (GCE) identified an irreversible oxidation peak attributed to a dimerization process. researchgate.net It is plausible that the aniline moiety in this compound would yield a distinct oxidation peak, the potential and current of which could be used for quantitative analysis, typically via DPV for enhanced sensitivity.
Table 3: Representative Electrochemical Data for Analogous Triazole-Containing Compounds
| Compound Type | Technique | Working Electrode | Key Observation | Peak Potential (vs. Ag/AgCl) |
|---|---|---|---|---|
| Terconazole | CV | Boron-Doped Diamond | Main oxidation signal | +0.55 to +0.90 V |
| Triticonazole | CV | Boron-Doped Diamond | Irreversible anodic peak | ~ +1.5 V |
| Thiotriazole Derivative | CV / DPV | Glassy Carbon | Irreversible oxidation peak | +0.65 to +0.70 V |
Data derived from studies on various electroactive triazole derivatives to illustrate expected behavior. researchgate.netuva.esresearchgate.net
Nuclear Magnetic Resonance (NMR) for Purity and Isomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
A critical application of NMR is the differentiation of regioisomers. The synthesis of substituted triazoles can often lead to different isomers, such as the 1,4- and 1,5-disubstituted 1H-1,2,3-triazoles, or in this case, attachment via the N1 versus the N2 position of the triazole ring. The chemical environment of the triazole protons and carbons is distinct for each isomer, resulting in different chemical shifts in the 1H and 13C NMR spectra.
For this compound, the key diagnostic signals would be:
1H NMR: The two equivalent protons on the 2H-1,2,3-triazole ring would appear as a sharp singlet. The protons on the aniline ring would show a characteristic splitting pattern, and the methyl group would appear as a singlet.
13C NMR: The two equivalent carbons of the triazole ring would have a distinct chemical shift, differing from that of a 1H-isomer.
Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are definitive in establishing isomeric structure. An HMBC experiment would show a correlation between the aniline proton at the C2 position and the triazole ring carbons, confirming the C-N bond that establishes it as a 2-(triazol-2-yl)aniline derivative. Such correlations are crucial for unambiguously distinguishing it from the corresponding 1-(triazol-1-yl)aniline isomer.
Table 4: Expected 1H and 13C NMR Chemical Shifts for Key Fragments in Aryl-Triazole Structures
| Fragment | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Triazole C-H | 1H | ~7.8 - 8.5 | Appears as a singlet for the symmetric 2H-isomer. |
| Aromatic C-H | 1H | ~6.8 - 7.5 | Complex splitting pattern depending on substitution. |
| Methyl (CH3) | 1H | ~2.3 - 2.5 | Singlet. |
| Amino (NH2) | 1H | ~3.5 - 5.0 | Broad singlet, position is solvent-dependent. |
| Triazole C | 13C | ~130 - 145 | Chemical shift is diagnostic of the N-substitution pattern. |
| Aromatic C | 13C | ~115 - 150 | Aromatic region with 6 distinct signals. |
| Methyl C | 13C | ~20 - 22 | Aliphatic region. |
Expected chemical shift ranges are based on published data for analogous aryl-triazole and substituted aniline structures. polito.iteurl-pesticides.eu
Future Perspectives and Emerging Research Directions for 4 Methyl 2 2h 1,2,3 Triazol 2 Yl Aniline
Exploration of Undiscovered Reactivity and Transformative Chemistry
The future exploration of 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline will likely focus on leveraging its unique structural features for novel chemical transformations. The 1,2,3-triazole ring is not merely a passive linker; its nitrogen atoms can act as coordination sites for metal catalysts. rsc.org Future research could explore the use of the title compound as a ligand in transition-metal catalysis, where the electronic properties conferred by the methyl and amino groups on the aniline (B41778) ring could modulate the catalytic activity and selectivity. rsc.org
Furthermore, the aniline moiety presents a reactive handle for a variety of chemical modifications. Its amino group can be diazotized, acylated, or alkylated, opening pathways to a vast array of new derivatives. Transformative chemistry could involve polymerization of aniline-derived monomers to create conductive polymers where the triazole unit is a pendant group, potentially influencing the material's electronic and physical properties. Another avenue lies in exploring novel catalytic cycles where the triazole moiety actively participates in the reaction mechanism, beyond its role as a ligand. mdpi.com The development of innovative, eco-friendly synthetic routes, perhaps utilizing organocatalysis, represents a significant area for future investigation. nih.govtandfonline.com
Table 1: Potential Areas for Reactivity Exploration
| Research Area | Potential Transformation/Application | Rationale |
|---|---|---|
| Catalysis | Development of novel metal-ligand complexes | Triazole nitrogens as coordination sites; aniline substituents for electronic tuning. |
| Derivatization | Synthesis of novel amides, sulfonamides, and azo compounds | Reactive aniline amino group allows for extensive functionalization. |
| Polymer Chemistry | Creation of novel conductive or functional polymers | Aniline as a monomer unit; triazole as a pendant group influencing properties. |
| Green Synthesis | Development of sustainable synthetic routes | Utilizing organocatalysts or flow chemistry to reduce environmental impact. consensus.apprsc.org |
Advanced Applications in Sustainable Chemistry and Energy Materials
The principles of green chemistry are increasingly guiding chemical synthesis and material design. rsc.org Future research on this compound is poised to contribute significantly to this field. The development of synthetic methods that utilize biodegradable solvents like water or glycerol, or employ continuous flow reactors, could make the production of this compound and its derivatives more sustainable. consensus.apprsc.orgnih.gov
In the realm of energy materials, the nitrogen-rich nature of the triazole ring suggests potential applications in energetic materials. energetic-materials.org.cn By incorporating nitro groups or other energetic functionalities onto the aniline ring, novel energetic compounds with tailored stability and performance could be designed. researchgate.netrsc.orgrsc.org The aromatic and heteroatomic structure of the molecule also makes it a prime candidate for investigation as a corrosion inhibitor. encyclopedia.pubnih.gov Organic molecules containing nitrogen, sulfur, and π-electron systems are known to adsorb onto metal surfaces, forming protective layers that prevent corrosion. encyclopedia.pubcsic.esmdpi.com Future studies could evaluate the efficacy of this compound and its derivatives in protecting metals like steel, copper, and aluminum in various corrosive environments. encyclopedia.pubmdpi.com Additionally, triazole-based conjugated polymers have shown promise in materials for organic solar cells, suggesting a potential research direction for polymers derived from the title compound. acs.orgresearchgate.net
High-Throughput Screening and Combinatorial Library Development for Novel Activities
The 1,2,3-triazole moiety is a cornerstone of "click chemistry," a concept that has revolutionized drug discovery and materials science due to its reliability and efficiency. tandfonline.comchemijournal.com This synthetic ease makes the this compound scaffold an ideal starting point for the development of combinatorial libraries. By systematically varying substituents on the aniline ring or by creating derivatives through the amino group, large collections of related compounds can be generated. acs.orgelectronicsandbooks.com
These libraries are amenable to high-throughput screening (HTS) to rapidly identify molecules with desired biological or material properties. rsc.orgrsc.org Given the wide spectrum of biological activities associated with triazole derivatives—including antimicrobial, anticancer, and antiviral properties—screening these libraries against various biological targets could uncover new therapeutic leads. nih.govbenthamdirect.comchemijournal.com For instance, libraries based on this scaffold could be screened for inhibitory activity against specific enzymes or receptors implicated in disease. nih.govresearchgate.net This approach significantly accelerates the discovery process, moving from a single compound to a broad understanding of the structure-activity relationships within a chemical family.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The synergy between chemistry and artificial intelligence (AI) is creating a new paradigm in molecular design and discovery. Machine learning (ML) models, particularly those based on quantitative structure-property relationship (QSPR) and artificial neural networks (ANN), are being used to predict the properties and activities of chemical compounds with increasing accuracy. researchgate.netespublisher.com
For this compound, AI and ML could be employed in several key areas. Predictive models could be trained on existing data from triazole derivatives to forecast properties such as solubility, toxicity, and metabolic stability for new, unsynthesized analogues. mdpi.com This in silico screening can prioritize which derivatives are most promising for synthesis, saving time and resources. Furthermore, ML can predict the performance of these molecules in specific applications, such as their efficiency as corrosion inhibitors or their potential bioactivity against certain targets. researchgate.netespublisher.comresearchgate.net As more experimental data on this class of compounds becomes available, these predictive models will become increasingly robust, guiding future research toward the most promising molecular designs.
Table 2: Potential Machine Learning Applications
| Application Area | Predicted Property | Potential Impact |
|---|---|---|
| Drug Discovery | Bioactivity, ADMET properties | Prioritization of synthetic targets for therapeutic applications. |
| Materials Science | Corrosion inhibition efficiency | Design of superior anti-corrosion agents for industrial use. |
| Chemical Synthesis | Reaction outcomes, optimal conditions | Acceleration of synthetic route development and optimization. |
| Energetic Materials | Detonation properties, thermal stability | Design of safer and more effective energetic compounds. |
Interdisciplinary Research with Biology, Physics, and Engineering
The versatile structure of this compound makes it a compelling candidate for interdisciplinary research, bridging chemistry with biology, physics, and engineering.
Biology and Medicine: The 1,2,3-triazole ring is a well-regarded bioisostere of the amide bond, making it a valuable component in the design of peptidomimetics and other bioactive molecules. rsc.orgwikipedia.org Future biological research could explore derivatives of the title compound as enzyme inhibitors, receptor antagonists, or antimicrobial agents. ontosight.ai Its structure could serve as a fragment for building more complex drug candidates.
Physics and Materials Science: In physics and materials science, the focus could be on the electronic and photophysical properties of polymers and materials derived from this compound. Triazole-based polymers have been investigated for applications in organic electronics and as tough, glassy photopolymers. acs.orgnih.govmdpi.com The specific substitution pattern of this compound could lead to materials with unique properties, such as enhanced thermal stability or specific conductivity, making them suitable for advanced coatings, adhesives, or electronic components. nih.govscispace.comrsc.org
Engineering: From an engineering perspective, the application of this compound as a corrosion inhibitor is a significant avenue. encyclopedia.pubnih.gov Research could focus on formulating it into protective coatings or fluids for industrial applications. ajchem-a.com Additionally, its potential use in creating nitrogen-rich energetic materials for aerospace or mining applications represents a key area of interdisciplinary collaboration between chemists and engineers. energetic-materials.org.cnresearchgate.net
By fostering collaboration across these disciplines, the full potential of this compound as a versatile molecular building block can be realized, leading to innovations in medicine, materials, and technology.
Q & A
Q. What are the optimal synthetic routes for 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline, and how can reaction conditions be optimized for high yield and purity?
The synthesis typically employs Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne. Key steps include:
- Azide preparation : Conversion of 4-methyl-2-aminophenyl derivatives to azides using sodium nitrite and NaN₃ under acidic conditions.
- Cycloaddition : Reaction with alkynes (e.g., propargyl derivatives) catalyzed by Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like THF or DMF at 25–60°C.
- Purification : Column chromatography or recrystallization to isolate the triazole product. Optimizing reaction time (6–24 hours) and stoichiometric ratios (1:1.2 azide:alkyne) minimizes by-products like regioisomers .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for triazole protons (δ 7.8–8.2 ppm) and aromatic protons on the aniline ring (δ 6.5–7.5 ppm). Methyl groups appear as singlets (δ 2.3–2.5 ppm).
- IR : Stretching vibrations for C=N (triazole, ~1600 cm⁻¹) and NH₂ (aniline, ~3350 cm⁻¹).
- X-ray crystallography :
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of triazolyl aniline derivatives?
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Control pH (e.g., 7.4 for physiological relevance) and temperature (37°C for in vitro models).
- Structural validation : Compare crystallographic data (e.g., bond lengths, angles) with computational models to rule out polymorphism or hydration effects.
- Reproducibility protocols : Replicate studies under identical conditions using high-purity samples (≥95% by HPLC) .
Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action of this compound?
- Docking studies : Use software like AutoDock Vina to predict binding affinities with targets (e.g., fungal CYP51 or bacterial DNA gyrase).
- Validation : Cross-reference docking poses with experimental mutagenesis data or competitive binding assays (e.g., SPR or ITC).
- SAR analysis : Correlate triazole substitution patterns (e.g., methyl vs. halogen groups) with activity trends observed in antimicrobial assays .
Q. What are the challenges in refining the crystal structure of this compound, and how can SHELXL be utilized effectively?
- Challenges :
- Disorder in the triazole ring or methyl group.
- Weak diffraction due to small crystal size (<0.1 mm).
- Solutions :
Q. Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group.
- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity .
- Data reporting : Adopt CIF format for crystallographic data and include R-factor convergence plots in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
